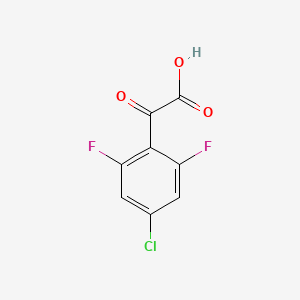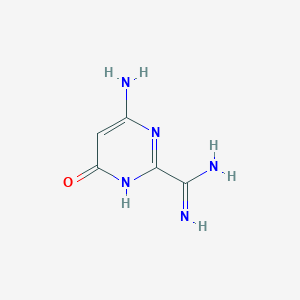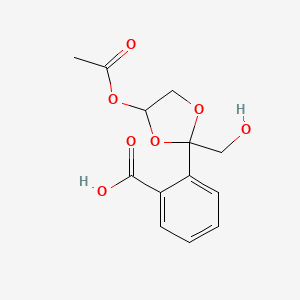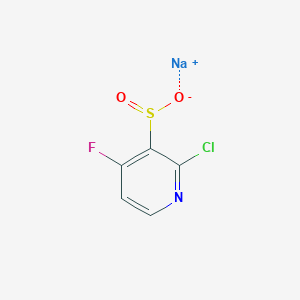
Sodium 2-chloro-4-fluoropyridine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-chloro-4-fluoropyridine-3-sulfinate is a chemical compound that belongs to the class of sulfinates It is characterized by the presence of a pyridine ring substituted with chlorine, fluorine, and a sulfinic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloro-4-fluoropyridine-3-sulfinate typically involves the reaction of 2-chloro-4-fluoropyridine with a sulfinating agent such as sodium dithionite (Na2S2O4). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfinate salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfinatodehalogenation reactions, where chlorinated pyridines are treated with sodium dithionite in the presence of suitable solvents and catalysts to achieve high yields and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfinate group can be oxidized to sulfonates or reduced to thiols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) or sodium hydroxide (NaOH) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Sulfonates: Formed through oxidation of the sulfinate group.
Thiols: Formed through reduction of the sulfinate group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Sodium 2-chloro-4-fluoropyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of sodium 2-chloro-4-fluoropyridine-3-sulfinate involves its reactivity as a sulfinate salt. The sulfinate group can participate in various chemical transformations, including nucleophilic substitution, oxidation, and reduction. These reactions are facilitated by the electron-withdrawing effects of the chlorine and fluorine substituents on the pyridine ring, which enhance the reactivity of the sulfinate group .
Comparaison Avec Des Composés Similaires
2-Chloro-4-fluoropyridine: A precursor in the synthesis of sodium 2-chloro-4-fluoropyridine-3-sulfinate.
Sodium 2-chloro-4-fluorobenzenesulfinate: A structurally similar compound with a benzene ring instead of a pyridine ring.
Sodium 2-chloro-4-fluoropyridine-3-sulfonate: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which confer distinct electronic properties and reactivity patterns compared to other sulfinates. This makes it a valuable intermediate in the synthesis of complex organosulfur compounds .
Propriétés
Formule moléculaire |
C5H2ClFNNaO2S |
|---|---|
Poids moléculaire |
217.58 g/mol |
Nom IUPAC |
sodium;2-chloro-4-fluoropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3ClFNO2S.Na/c6-5-4(11(9)10)3(7)1-2-8-5;/h1-2H,(H,9,10);/q;+1/p-1 |
Clé InChI |
JDOPYECVYNUMSW-UHFFFAOYSA-M |
SMILES canonique |
C1=CN=C(C(=C1F)S(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



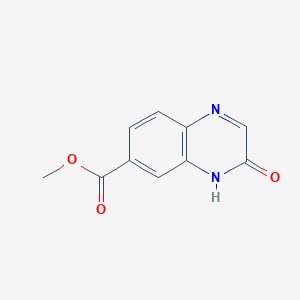

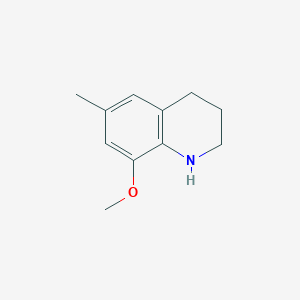
![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)
![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
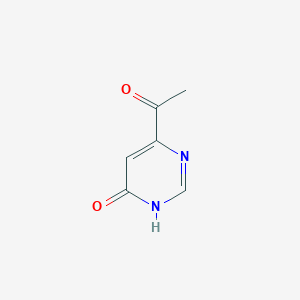
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)

![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
